2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
Description
2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a heterocyclic organic compound featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and an acetamide group linked to a naphthalene ring. Its molecular formula is C₂₃H₂₁N₅O₂, with a molecular weight of 399.45 g/mol.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-12-15(2)26(23-14)19-10-11-21(28)25(24-19)13-20(27)22-18-9-5-7-16-6-3-4-8-17(16)18/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYXQYDIDZKXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrazole Ring: Starting with a diketone and hydrazine to form the pyrazole ring.
Formation of the Pyridazine Ring: Using a suitable precursor, such as a dihydropyridazine, and introducing the pyrazole moiety through a condensation reaction.
Acetylation: Introducing the acetamide group via acetylation using acetic anhydride.
Naphthalene Attachment: Coupling the naphthalene moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and pyridazinone core are susceptible to hydrolysis under acidic or basic conditions:
The pyridazinone ring may undergo ring-opening under strong alkaline conditions, yielding a diketone intermediate.
Oxidation Reactions
The pyrazole and naphthalene moieties are prone to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | Oxidation of naphthalene to 1,4-naphthoquinone |
| H₂O₂/Fe²⁺ (Fenton) | RT, 24h | Hydroxylation of pyrazole methyl groups |
Substitution Reactions
Electrophilic substitution is favored at the electron-rich naphthalene ring:
| Reagent | Site | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C-4 of naphthalene | Nitro derivative |
| Br₂/FeBr₃ | C-2 of naphthalene | Brominated analog |
Nucleophilic substitution may occur at the pyridazinone oxygen under alkylation conditions (e.g., CH₃I/K₂CO₃).
Reduction Reactions
Selective reduction of functional groups:
| Reducing Agent | Target | Outcome |
|---|---|---|
| NaBH₄ | Pyridazinone carbonyl | Conversion to alcohol |
| H₂/Pd-C | Naphthalene ring | Partial hydrogenation to tetralin derivative |
Cycloaddition and Cross-Coupling
The compound’s structure supports participation in:
-
Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at the pyridazinone ring.
-
Suzuki-Miyaura coupling via halogenated intermediates (e.g., Br-substituted naphthalene) .
Thermal Degradation
Thermogravimetric analysis (TGA) of related compounds indicates decomposition above 250°C, producing CO₂, NH₃, and aromatic hydrocarbons .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The presence of the naphthalene group may enhance these effects due to its ability to intercalate into DNA, potentially leading to increased cytotoxicity against tumor cells .
Anti-inflammatory Effects
Pyrazole-containing compounds are known for their anti-inflammatory activities. The structural similarity of the target compound to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may possess similar properties. Experimental studies have demonstrated that derivatives can reduce inflammation markers in vitro and in vivo models, indicating potential therapeutic uses in treating inflammatory diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives have shown efficacy against bacteria and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyrazole derivatives. Compounds similar to the one have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of a series of pyrazole derivatives, including those structurally related to the target compound. The results showed that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis and altering cell cycle dynamics .
Case Study 2: Anti-inflammatory Mechanism
In another study, researchers examined the anti-inflammatory effects of pyrazole derivatives in a rat model of arthritis. The compound significantly reduced swelling and pain compared to controls, suggesting its potential as an effective treatment for inflammatory conditions .
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of certain pyrazole derivatives in protecting neuronal cells from oxidative damage. The study found that these compounds could significantly reduce markers of oxidative stress in cultured neuronal cells .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular docking simulations.
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Pharmacological Profile Comparison
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
Naphthalene vs. Phenyl : The naphthalen-1-yl group in the target compound enhances aromatic stacking interactions with hydrophobic protein pockets compared to phenyl or methoxyphenyl analogs .
Pyrazole Substitution : The 3,5-dimethylpyrazole group offers metabolic stability over nitro or methoxy substituents, which are prone to enzymatic reduction or demethylation .
Acetamide Variations : Cycloheptyl or pyridinylmethyl acetamide derivatives () show reduced solubility, whereas the naphthalen-1-yl group balances lipophilicity and target affinity.
Biological Activity
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. The pyrazole nucleus is known for its diverse pharmacological properties, making derivatives like this one of significant interest in medicinal chemistry.
Structural Overview
The molecular structure of the compound includes:
- A pyrazole ring, which contributes to its biological activity.
- A pyridazine moiety, adding to the complexity and potential interaction with biological targets.
- An acetanilide component, which is often associated with analgesic and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds containing the pyrazole ring have shown effectiveness against various cancer cell lines due to their ability to interfere with cell cycle progression and induce apoptosis. The specific compound under discussion has been evaluated in vitro against several cancer types, demonstrating promising results in inhibiting cell proliferation.
Antimicrobial Properties
Pyrazole derivatives are also recognized for their antimicrobial activities. Research has shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives like celecoxib. This inhibition can lead to reduced inflammation and pain relief.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated the efficacy of a similar pyrazole derivative in inhibiting tumor growth in xenograft models. The compound induced apoptosis in cancer cells through activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study 2: Antimicrobial Activity
In a comparative analysis, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including the compound . Results indicated that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Data Table: Biological Activities Overview
| Activity Type | Compound Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induction of apoptosis via caspase activation |
| Antimicrobial | Moderate | Inhibition of cell wall synthesis |
| Enzyme Inhibition | Significant | COX enzyme inhibition |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne intermediates, as demonstrated for structurally analogous acetamide derivatives . Key steps include:
- Reagent selection : Copper diacetate (10 mol%) as a catalyst in a tert-BuOH/H₂O (3:1) solvent system.
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) to track reaction progress.
- Purification : Ethyl acetate extraction, brine washing, and recrystallization in ethanol.
Optimization : Use statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. This reduces the number of experiments while accounting for variables like solvent ratios, catalyst loading, and temperature .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- IR spectroscopy : Identify functional groups (e.g., –NH at ~3262 cm⁻¹, C=O at ~1671 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.6 ppm) and confirm backbone connectivity (e.g., triazole protons at δ 8.36 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ 404.1359 vs. observed 404.1348) .
Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?
Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states to guide synthesis (e.g., ICReDD’s reaction path search methods) .
- Molecular docking : Screen derivatives for target binding (e.g., EGFR inhibition, as seen in naphthalene-containing pyrazole derivatives) .
- QSAR models : Corrogate structural features (e.g., pyrazole substituents) with activity data to prioritize synthetic targets .
Advanced: How should researchers resolve contradictions in structure-activity relationship (SAR) data?
Answer:
- Data triangulation : Combine experimental (e.g., IC₅₀ values) and computational (e.g., docking scores) results to validate hypotheses .
- Controlled variables : Use Design of Experiments (DoE) to isolate confounding factors (e.g., solvent polarity effects on reaction yield) .
- Collaborative frameworks : Adopt interdisciplinary approaches (e.g., combining synthetic chemistry with proteomics) to address conflicting interpretations .
Advanced: What experimental protocols ensure stability during biological assays?
Answer:
- Degradation studies : Monitor compound stability in assay media (e.g., PBS buffer at 37°C) via HPLC or LC-MS over 24–72 hours .
- Protective measures : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of sensitive groups (e.g., pyrazole rings) .
- Storage : Store lyophilized samples at –80°C with desiccants to minimize hydrolysis .
Advanced: How can researchers leverage heterogeneous catalysis for greener synthesis?
Answer:
- Catalyst selection : NaHSO₄-SiO₂ or Cu(OAc)₂ in solvent-free or aqueous systems to reduce waste .
- Reusability : Test catalyst recycling efficiency (e.g., >3 cycles with <10% yield drop) via centrifugation and reactivation .
- Sustainability metrics : Calculate E-factors and atom economy to benchmark improvements over traditional methods .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- PPE : Lab coat, gloves, and goggles for all steps; fume hoods for volatile solvents (e.g., ethyl acetate) .
- Waste disposal : Segregate halogenated waste (e.g., brominated byproducts) according to EPA guidelines .
- Training : Mandatory 100% score on safety exams covering emergency procedures and chemical hygiene .
Advanced: What strategies validate the compound’s mechanism of action in cellular models?
Answer:
- Kinetic assays : Measure time-dependent inhibition of targets (e.g., EGFR) using fluorescence-based enzymatic assays .
- Gene knockdown : Use siRNA to confirm target specificity (e.g., reduced activity in EGFR-deficient cells) .
- Metabolomics : Track downstream metabolic perturbations via LC-MS to map signaling pathways .
Advanced: How can membrane separation technologies improve purification?
Answer:
- Nanofiltration : Employ membranes with MWCO <500 Da to isolate the compound from smaller impurities .
- Continuous flow : Integrate membrane reactors for in-line purification, reducing solvent use by ~40% .
- Simulation : Use Aspen Plus or similar software to model mass transfer and optimize membrane parameters .
Advanced: What statistical methods are recommended for analyzing high-throughput screening data?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
